Gluceptate sodium dihydrate

Description

Contextualizing Gluceptate Sodium Dihydrate as a Versatile Chemical Compound

This compound, a key compound in various scientific fields, is the sodium salt of glucoheptonic acid. nih.gov With the chemical formula C7H17NaO10, it is also recognized by synonyms such as Sodium D-alpha-glucoheptonate dihydrate and Sodium D-glycero-D-gulo-heptonate dihydrate. nih.govmedkoo.com This compound is a derivative of a high-purity sugar and is known for its utility across multiple sectors, including cosmetics, agriculture, and water treatment. ncats.iothegoodscentscompany.com In a research context, it is considered an intrinsic biomolecular compound and a multifaceted ingredient used as a pharmaceutical intermediary or an additive in various formulations. americanchemicalsuppliers.com Its versatility stems from its chemical structure and properties, which allow it to perform various functions in both industrial and highly specialized biochemical applications. mit.eduknowde.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H17NaO10 nih.gov |

| Molecular Weight | 284.19 g/mol nih.govmedkoo.com |

| Exact Mass | 284.07194102 Da nih.govmedkoo.com |

| CAS Number | 10094-62-9 nih.govmedkoo.com |

| IUPAC Name | sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate nih.gov |

| Parent Compound | Glucoheptonic Acid nih.gov |

| Component Compounds | Sodium, Water, Glucoheptonic Acid nih.gov |

Overview of its Fundamental Role as a Chelating Agent in Scientific Investigations

The most significant role of this compound in scientific research is its function as a chelating agent. nih.govmedkoo.com It has the capacity to form stable complexes with di- and trivalent metal ions, including calcium (Ca2+), iron (Fe2+, Fe3+), and aluminum (Al3+). medkoo.comncats.io This sequestration power is a result of its molecular structure, which allows it to bind to these metal ions, effectively removing them from solution or preventing them from participating in unwanted reactions. thegoodscentscompany.com

This property is particularly valuable in a wide range of research and industrial applications. For instance, it is used in industrial water treatment, textile processing, and as a component in alkaline cleaners. ncats.ioknowde.com Unlike traditional chelating agents such as EDTA and NTA, sodium gluceptate is noted for being a non-toxic, non-hazardous, and inherently biodegradable alternative. thegoodscentscompany.com Its high performance and stability, especially in strong alkaline environments (pH 9-14), make it a superior choice for many applications. thegoodscentscompany.comknowde.com This compatibility with alkaline mediums also helps in preventing the bacterial and fungal degradation of solutions. ncats.iothegoodscentscompany.com In biochemical and pharmaceutical research, this chelating ability is crucial for stabilizing formulations and in the preparation of diagnostic agents. americanchemicalsuppliers.commit.edu

Historical Trajectories and Evolution of Research on this compound

Research into this compound has evolved from its initial applications in industrial settings to more sophisticated uses in biochemical and pharmaceutical research. Historically, its excellent and natural sequestration capabilities were harnessed for broad industrial purposes, such as its use as a set retarder in concrete admixtures, in metal finishing, and for bottle washing. knowde.com Early studies likely focused on quantifying its effectiveness as a chelating agent in these contexts.

Over time, the focus of research expanded to its potential in other areas. In the agricultural sector, it has been explored for its role in nutrient delivery. ncats.io The cosmetics industry has utilized it as a chelating agent in various formulations. nih.govncats.io

More recently, the scientific community has investigated its role in advanced applications. It is listed as an excipient in pharmaceutical formulations, where inactive ingredients are critical for the stability and delivery of protein therapeutics. mit.eduunimman.ac.id A significant milestone in its research trajectory is its use as a component in a kit for radiolabeling with Technetium-99m (Tc-99m). americanchemicalsuppliers.com The resulting complex, Technetium Tc-99m gluceptate, is employed as a radioactive diagnostic agent for kidney and brain imaging. americanchemicalsuppliers.comnih.gov This progression from an industrial chelator to a component in medical diagnostics and complex biopharmaceutical formulations highlights the compound's enduring relevance and the expanding scope of research into its applications. google.comjustia.com

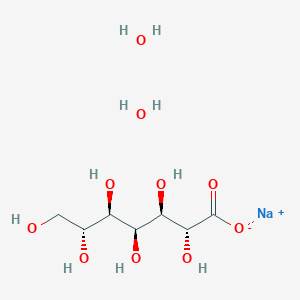

Structure

3D Structure of Parent

Properties

CAS No. |

10094-62-9 |

|---|---|

Molecular Formula |

C7H16NaO9 |

Molecular Weight |

267.19 g/mol |

IUPAC Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

InChI |

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1 |

InChI Key |

IOQLZVQKTDKIOZ-PKXGBZFFSA-N |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Characterization of Gluceptate Sodium Dihydrate

Elucidation of Synthesis Pathways for Gluceptate Sodium Dihydrate Production

The production of this compound can be achieved through various synthetic routes, ranging from traditional chemical transformations to more advanced catalytic methods. The choice of pathway often depends on the desired purity, yield, and stereochemical outcome.

Mechanistic Studies of Traditional Synthetic Routes and Chemical Transformations

A conventional and well-established method for synthesizing sodium gluceptate is an adaptation of the Kiliani-Fischer synthesis. This process involves the reaction of a 6-carbon atom aldose sugar, such as dextrose (glucose), with a soluble cyanide, typically sodium cyanide. google.com The initial step is the nucleophilic addition of the cyanide ion to the carbonyl group of the glucose molecule, which forms an intermediate cyanohydrin. Subsequent hydrolysis of the nitrile group of the cyanohydrin, often facilitated by a base, leads to the formation of the carboxylate salt, sodium gluceptate. google.com

This reaction is known to produce a mixture of two epimers, the alpha and beta isomers, due to the formation of a new chiral center. google.com The separation of these isomers can be a significant challenge in the purification process. One patented method describes a process where the alpha isomer crystallizes directly from the reaction mixture, leaving the beta isomer in the mother liquor. google.com This process is carefully controlled in terms of temperature and concentration to favor the crystallization of the desired alpha-D-glucoheptonate dihydrate. google.com The resulting glucoheptonate salts can then be converted to glucoheptonic acid and its corresponding lactone. google.com

Development and Optimization of Novel Approaches in this compound Synthesis

In an effort to improve efficiency, yield, and environmental compatibility, novel synthetic approaches have been developed. These often involve catalytic oxidation of glucose. For instance, the use of palladium-based catalysts, sometimes promoted with other metals like bismuth, has been explored for the selective oxidation of glucose to sodium gluconate, a closely related compound. researchgate.netmdpi.com These catalytic systems can operate under milder conditions and may offer higher selectivity compared to traditional stoichiometric oxidation methods. The mechanism on these catalysts involves the adsorption of glucose onto the catalyst surface, followed by oxidation to gluconic acid, which is then neutralized to form the sodium salt. mdpi.com

Furthermore, gold catalysts on modified alumina (B75360) supports have been shown to be effective for the catalytic oxidation of glucose to sodium gluconate, using oxygen as the oxidant at atmospheric pressure. google.com Such methods are advantageous due to their simple production process, easy separation of the product, and high catalyst activity and stability. google.com While these examples focus on sodium gluconate, the principles of selective catalytic oxidation can be adapted for the synthesis of sodium gluceptate from the appropriate starting heptose.

Biocatalytic synthesis, which utilizes enzymes, represents another promising avenue for the production of sugar acids and their salts. mpg.de Enzymatic processes are known for their high specificity and ability to operate under environmentally benign conditions, which can be advantageous in producing stereochemically pure products. mpg.de

Investigations into Stereochemical Configurations and Isomeric Forms

The stereochemistry of gluceptate sodium is complex, with five defined stereocenters in its molecular structure. nih.govnih.gov The IUPAC name, sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, precisely defines the absolute configuration of the molecule. medkoo.comnih.gov The "gluco" prefix indicates that the stereochemical arrangement at carbons 2 through 5 is analogous to that of D-glucose.

During synthesis, particularly through traditional routes like the Kiliani-Fischer synthesis, a mixture of epimers at the C2 position can be formed, leading to both the D-glycero-D-gulo-heptonate (alpha form) and the D-glycero-D-ido-heptonate (beta form). google.com The separation and characterization of these isomers are crucial for obtaining a pure product. The alpha sodium glucoheptonate is reported to have a specific rotation of +6.06 in a 10 percent solution at 20°C. google.com

Research on Hydration States and Crystalline Structures of this compound

Gluceptate sodium is known to exist in a dihydrate form, meaning that two molecules of water are incorporated into its crystal structure per formula unit. nih.govnih.govfda.gov This is denoted by the chemical formula C7H13NaO8·2H2O. scbt.com The presence of water of hydration is a key aspect of the solid-state structure and can influence the physical properties of the compound.

The crystalline nature of this compound can be confirmed using techniques such as X-ray powder diffraction. mdpi.com The melting point of crystalline alpha sodium glucoheptonate is reported to be 161°C, with decomposition. google.com The stability of the crystalline form is often greater than that of the amorphous form, particularly under conditions of high humidity and temperature. mdpi.com

Comprehensive Spectroscopic and Chromatographic Characterization Techniques for this compound

A suite of analytical techniques is employed to ensure the identity, purity, and structural integrity of this compound.

Application of Advanced Spectroscopic Methods for Structural Confirmation

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. In a study of the related compound sodium gluconate, ¹H-NMR was used to characterize the synthesized product. researchgate.net For gluceptate sodium, ¹H NMR would provide information on the chemical environment of each proton, while ¹³C NMR would confirm the carbon backbone. nih.gov NMR studies on a technetium-glucoheptonate complex have demonstrated that the glucoheptonate ligand binds to the metal through the carboxyl and adjacent hydroxyl groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, sodium gluconate, characteristic absorption peaks were observed, including a broad band around 3205 cm⁻¹ for the O-H stretching vibrations and bands around 1601 cm⁻¹ and 1443 cm⁻¹ for the asymmetric and symmetric vibrations of the carboxylate anion. researchgate.net Similar characteristic peaks would be expected for this compound, confirming the presence of hydroxyl and carboxylate groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular weight of the anhydrous sodium salt is 248.16 g/mol , and for the dihydrate, it is 284.19 g/mol . nih.govnih.govbiosynth.com

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, confirming its chemical structure and purity.

Chromatographic Strategies for Purity Assessment and Isolation of Analogues

The purity of sodium gluceptate dihydrate is critical for its application, necessitating robust analytical methods to detect and quantify potential impurities. Chromatographic techniques are paramount for both assessing the purity of the compound and for isolating its analogues, such as epimers and related sugar acids, which may arise during synthesis. drugfuture.comgoogle.com High-performance liquid chromatography (HPLC) is a particularly versatile tool for this purpose. shimadzu.compharmacompass.com

Methodologies for the separation of structurally similar sugar derivatives often employ ion-exchange, size-exclusion, or hydrophilic interaction liquid chromatography (HILIC). shimadzu.comlcms.cz For sodium gluceptate, which is a salt of a sugar acid, these methods can effectively separate it from starting materials, degradation products, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common approach for the analysis of sugar acids and related compounds is HPLC coupled with a refractive index detector (RID) or a UV detector at low wavelengths (around 205 nm), as these compounds often lack a strong UV chromophore. researchgate.netnih.gov Ion-exclusion chromatography is a particularly effective mode for separating sugar acids. researchgate.net

The separation of anomers (α and β forms) can sometimes lead to peak splitting or broadening. shodex.com To prevent this, analyses are often conducted at elevated temperatures (e.g., 70-80°C) or under alkaline conditions, which promotes the rapid interconversion between anomeric forms, resulting in a single, sharp peak. shodex.com

A representative HPLC method for the purity assessment of sodium gluceptate could involve an ion-exclusion column. researchgate.net The mobile phase would typically be a dilute acid, such as sulfuric acid, which allows for the separation of the glucoheptonic acid from other organic acids and sugar derivatives. researchgate.net

Table 1: Illustrative HPLC-RID Conditions for Purity Analysis of Sodium Gluceptate

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Bio-Rad Aminex HPX-87H | Specialized for the separation of organic acids and sugars. researchgate.net |

| Mobile Phase | 0.01 N Sulfuric Acid | Provides good resolution for sugar acids via ion-exclusion mechanism. researchgate.net |

| Flow Rate | 0.6 mL/min | A typical flow rate for this type of column and separation. researchgate.net |

| Column Temperature | 60 - 80°C | Helps to prevent anomeric separation, ensuring sharp peaks. shodex.com |

| Detector | Refractive Index (RI) | Suitable for detecting compounds without a strong UV chromophore. researchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Isolation of Analogues by Preparative Chromatography

For the isolation of impurities or analogues for structural elucidation, preparative chromatography is the method of choice. rssl.comchromatographyonline.com This technique utilizes larger columns and higher sample loads to physically separate and collect fractions of the individual components of a mixture. waters.com The goal is to overload the column to maximize throughput without sacrificing the resolution needed to separate the target analogue from the main component. rssl.com

Cation-exchange chromatography has been shown to be effective for the preparative isolation of carbohydrates and their derivatives, offering high capacity and durability. nih.gov For a compound like sodium gluceptate, a two-step ion-exchange process could be employed to isolate analogues with different pI values. nih.gov For instance, a combination of strong cation and anion exchangers can create a "pI window" to selectively isolate compounds within a specific acidity range. nih.gov

Once fractions are collected, they can be concentrated, often through gentle methods like lyophilization (freeze-drying) to prevent degradation of thermally sensitive compounds. rssl.comnih.gov The purity of the isolated fractions can then be re-assessed using analytical HPLC, and the structure can be determined using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

Table 2: General Strategy for Preparative Isolation of Sodium Gluceptate Analogues

| Step | Technique | Purpose | Key Considerations |

|---|---|---|---|

| 1. Initial Separation | Preparative Cation-Exchange Chromatography nih.gov | To perform a bulk separation based on charge, isolating acidic analogues from the main sodium gluceptate peak. | Optimize sample load and gradient elution to achieve baseline separation of the target analogue. fredhutch.org |

| 2. Fraction Collection | Automated Fraction Collector | To collect the eluent corresponding to the peak of the target analogue. | Time-based or threshold-based collection can be used. rssl.com |

| 3. Solvent Removal | Lyophilization (Freeze-Drying) | To remove the aqueous mobile phase without degrading the isolated compound. rssl.comnih.gov | Important for thermally labile sugar derivatives. |

| 4. Purity Check | Analytical HPLC | To confirm the purity of the isolated fraction. | Use a high-resolution analytical method. |

| 5. Structural Elucidation | NMR, Mass Spectrometry | To determine the chemical structure of the isolated analogue. | Provides definitive identification of the impurity. |

By employing these advanced chromatographic strategies, the purity of sodium gluceptate dihydrate can be rigorously controlled, and any related substances can be isolated and characterized, ensuring the quality and consistency of the final product.

Fundamental Chelation Chemistry and Metal Ion Interactions of Gluceptate Sodium Dihydrate

Mechanisms of Metal Ion Sequestration by Gluceptate Sodium Dihydrate

The sequestration of metal ions by this compound is a result of complexation reactions where the gluceptate ion acts as a ligand, donating electrons to a metal cation to form a coordination complex. sysrevpharm.org This process is influenced by both thermodynamic and kinetic factors, as well as the intrinsic properties of the metal ion.

The formation of a chelate complex between gluceptate and a metal ion is an equilibrium process governed by a stability constant (Kf), which reflects the thermodynamic stability of the complex. While specific thermodynamic data for gluceptate complexes are not extensively detailed in the provided results, the principles of chelation suggest that the multi-dentate nature of the gluceptate ligand leads to a significant entropic advantage, favoring complex formation. The change in Gibbs free energy (ΔG) for the chelation reaction is related to the stability constant by the equation ΔG° = -RTlnKf. A large, positive Kf corresponds to a large, negative ΔG°, indicating a spontaneous and thermodynamically favorable reaction.

The kinetics of complex formation, or the rate at which the chelation reaction occurs, are also a critical aspect. For many metal-ligand interactions, the rate-determining step is the displacement of water molecules from the metal ion's hydration sphere by the ligand's donor atoms. The kinetics can be influenced by factors such as the concentration of reactants, temperature, and the presence of competing ions. google.com

This compound demonstrates effective chelation with a range of divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, and Al³⁺. ncats.ioharcros.storeknowde.comspecialchem.com The selectivity of a chelating agent for different metal ions is a crucial aspect of its function. This selectivity is determined by a combination of factors, including:

The nature of the metal ion: ionic radius, charge density, and preferred coordination geometry.

The properties of the ligand: the number and type of donor atoms, and the conformational flexibility of the molecule.

The reaction conditions: pH, temperature, and the presence of other competing ligands or metal ions.

Generally, trivalent cations like Fe³⁺ and Al³⁺ form more stable complexes with oxygen-donating ligands like gluceptate compared to divalent cations such as Ca²⁺ and Mg²⁺, due to their higher charge density. nih.govgoogle.com The chelation of Fe³⁺ is particularly noteworthy, with sodium glucoheptonate being described as an especially effective sequestrant for this ion under alkaline conditions. green-mountainchem.com The performance of gluceptate as a chelating agent is often superior in alkaline pH ranges (pH 9-14). harcros.storeknowde.com

Table 1: Metal Ions Chelated by this compound

| Metal Ion | Valence | Reference |

|---|---|---|

| Calcium (Ca²⁺) | Divalent | ncats.ioharcros.storeknowde.com |

| Magnesium (Mg²⁺) | Divalent | harcros.storeknowde.com |

| Iron (Fe²⁺) | Divalent | ncats.ioharcros.storeknowde.com |

| Iron (Fe³⁺) | Trivalent | ncats.ioharcros.storeknowde.com |

| Aluminum (Al³⁺) | Trivalent | ncats.ioharcros.storeknowde.com |

| Zinc (Zn²⁺) | Divalent | harcros.storethegoodscentscompany.com |

Structural Analysis of this compound-Metal Complexes

Understanding the three-dimensional structure of gluceptate-metal complexes is fundamental to explaining their stability and reactivity. This is achieved through a combination of computational and experimental techniques.

Computational chemistry, particularly methods like Density Functional Theory (DFT), offers powerful tools for investigating the structure and properties of metal complexes. nih.govrsc.orgosti.gov These methods can be used to:

Determine the most stable three-dimensional arrangement of the gluceptate ligand around a central metal ion.

Identify the specific atoms on the gluceptate molecule (the binding sites) that are involved in coordinating the metal ion.

Predict the coordination number and geometry of the metal ion within the complex.

For polyhydroxy carboxylate ligands like gluceptate, the carboxylate group and the multiple hydroxyl groups serve as potential binding sites. Computational modeling can elucidate how the flexible carbon chain of the gluceptate molecule folds to accommodate the metal ion, leading to a stable chelate structure. These theoretical calculations provide insights that complement experimental findings. nih.gov

Experimental methods are essential for validating the predictions of computational models and for providing quantitative data on complex formation. Techniques such as spectrophotometry, potentiometry, and conductometry can be employed to determine the stoichiometry and stability constants of metal-ligand complexes in solution. electrochemsci.orglibretexts.org

For example, the method of continuous variation, often monitored by spectrophotometry, can be used to determine the stoichiometric ratio of the metal ion to the ligand in a complex. libretexts.org By preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total moles constant, the stoichiometry corresponds to the ratio that produces the maximum absorbance. libretexts.org

Comparative Chelation Efficacy of this compound with Other Chelating Agents in Research Systems

The effectiveness of a chelating agent is often evaluated by comparing its performance to that of other well-known chelators. In research and industrial settings, common chelating agents include ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and salts of citric and gluconic acids. jungbunzlauer.com

Sodium gluceptate is often presented as a biodegradable and non-toxic alternative to traditional chelating agents like EDTA and NTA. thegoodscentscompany.com Its chelation performance can be compared based on the stability of the complexes formed and its effectiveness under specific conditions, such as high pH. harcros.storeknowde.com

A comparative study on the complexation of various metal ions showed that for magnesium complexation at a high pH of 13, sodium gluconate (a closely related compound) demonstrated the best performance. jungbunzlauer.com In moderately alkaline conditions (pH 11), trisodium (B8492382) citrate (B86180) was more effective for magnesium chelation. jungbunzlauer.com For calcium complexation at pH 10, citrates showed performance comparable to petrochemical-based chelators. jungbunzlauer.com These findings highlight that the choice of the most effective chelating agent is highly dependent on the specific metal ion and the pH of the system.

Interactions with Biological Macromolecules and Subcellular Components in Research Models

Investigation of Gluceptate Sodium Dihydrate as an Excipient in Protein Stability Research

The stability of protein-based therapeutics is a critical factor in their development and efficacy. Excipients are added to formulations to prevent degradation and aggregation of proteins. mit.edupharmtech.com this compound, as a polyhydroxy compound, has been investigated for its potential stabilizing effects. sci-hub.se

Mechanisms of Protein Aggregation Prevention in In Vitro Systems

Protein aggregation can be triggered by various stresses, leading to the loss of therapeutic function. pharmasalmanac.com While direct mechanistic studies on this compound are not extensively detailed in the available literature, its function can be understood in the context of polyol and sugar-based excipients. The primary proposed mechanism for such stabilizers is the principle of "preferential exclusion" or "preferential hydration". pharmtech.compharmasalmanac.com

In this model, the excipient is preferentially excluded from the immediate surface of the protein. This exclusion leads to an increase in the chemical potential of the protein, which thermodynamically favors the more compact, native (folded) state over the larger, unfolded state, as folding minimizes the surface area exposed to the excipient-rich solvent. americanpharmaceuticalreview.com This phenomenon effectively creates a stabilizing hydration shell around the protein. pharmtech.com

Another relevant mechanism, particularly for dried formulations, is the "water replacement theory," where the excipient forms stabilizing hydrogen bonds with the protein, substituting the natural water shell that is removed during processes like lyophilization. pharmtech.com As a highly hydroxylated molecule, this compound is theoretically capable of participating in such interactions.

Impact on Protein Conformation and Functional Integrity

Maintaining the correct three-dimensional structure, or conformation, of a protein is essential for its biological function. The use of stabilizing excipients aims to preserve this native conformation. Studies on various polyols have shown they can protect proteins against degradation pathways such as aggregation, deamidation, and oxidation. nih.gov For instance, differential scanning calorimetry has been used to demonstrate that polyols can increase the thermal stability of proteins like lysozyme, indicating a preservation of conformational integrity at higher temperatures. nih.gov

While specific studies detailing the conformational changes of proteins in the presence of only this compound are limited, its role as a component in formulations suggests it contributes to maintaining the functional integrity of the active protein ingredient. pharmtech.comsci-hub.se The stabilizing effect of polyols generally correlates with the preservation of the protein's specific enzyme activity or binding affinity. nih.gov

Studies on this compound Interactions with Cellular and Subcellular Structures in Preclinical Models

Understanding how an excipient interacts with cells is important, even if it is considered inactive. Most of the available research on the cellular interactions of gluceptate involves its use as a chelating agent for the radionuclide Technetium-99m (Tc-99m).

Analysis of Cellular Uptake and Distribution in Isolated Cells

Direct studies on the cellular uptake and distribution of this compound alone in isolated cells are not well-documented in public research. The majority of data comes from studies of Technetium Tc-99m Gluceptate, a radiopharmaceutical imaging agent. nih.govunm.eduunm.edu In these contexts, the complex is shown to be taken up by cells, but the kinetics are characteristic of the entire chelated molecule, not the gluceptate ligand alone. snmjournals.org For example, studies with Technetium Tc-99m Sestamibi suggest that its cellular retention occurs specifically within mitochondria due to electrostatic interactions, though the clinical relevance is still being determined. fda.gov It is plausible that the glucose-like structure of gluceptate could facilitate some level of cellular uptake, potentially through glucose transport mechanisms, although this is speculative and not demonstrated directly for the excipient itself. nih.gov

Investigations into Organelle-Specific Interactions in Animal Tissue Samples

In animal models, the biodistribution of Technetium Tc-99m Gluceptate has been studied extensively. Following intravenous injection, the complex is rapidly cleared from the blood and accumulates in certain tissues. unm.eduunm.edu A significant portion of the injected dose is retained in the kidneys, with a higher concentration in the renal cortex than the medulla. unm.eduunm.edunih.gov It is suggested that the radiopharmaceutical may bind to the proximal convoluted tubules. unm.eduunm.edu The complex also tends to accumulate in intracranial lesions where the blood-brain barrier is compromised. unm.edunih.gov

It is critical to note that these distribution patterns reflect the behavior of the Technetium-glucoheptonate complex. nih.gov The data does not isolate the interaction of the this compound excipient with specific organelles within the cells of these tissues.

| Research Model | Compound Studied | Key Findings on Distribution | Limitations for Excipient Analysis |

|---|---|---|---|

| Animal (Rats, Humans) | Technetium Tc-99m Gluceptate | Rapid blood clearance; urinary excretion. unm.eduunm.edu | The observed distribution is for the entire radiopharmaceutical complex, not the gluceptate moiety alone. nih.gov |

| Animal (Rats, Humans) | Technetium Tc-99m Gluceptate | Accumulation in kidneys, specifically the renal cortex. unm.eduunm.edunih.gov | The mechanism is attributed to the Tc-glucoheptonate complex, potentially binding to proximal convoluted tubules. unm.eduunm.edu |

| Animal (Humans) | Technetium Tc-99m Gluceptate | Accumulation in intracranial lesions with altered blood-brain barriers. unm.edunih.gov | This reflects passive diffusion through a compromised barrier rather than a specific organelle interaction of gluceptate. |

Research into the Influence of this compound on Biochemical Processes

The influence of this compound on biochemical pathways is an area with limited direct research. As an oxidized sugar acid (heptonic acid), it is structurally related to carbohydrates. epa.gov A study on the bacterium Paucilactobacillus wasatchensis demonstrated that this organism could metabolize sodium gluconate (a related six-carbon sugar acid) to produce carbon dioxide. nih.gov The study predicted based on genomic data that the bacterium has the necessary enzymes, such as 6-phosphogluconate dehydrogenase, to process gluconate through a decarboxylating step. nih.gov

Table of Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 10094-62-9 |

| Sodium Glucoheptonate | 13007-85-7 |

| Technetium-99m | Not applicable |

| Lysozyme | 9001-63-2 |

| Sucrose | 57-50-1 |

| Glycerol | 56-81-5 |

| Mannitol | 69-65-8 |

| Lactose | 63-42-3 |

| Stannous Chloride Dihydrate | 10025-69-1 |

Modulation of Enzymatic Activity in Cell-Free Assays

There is a notable absence of published studies investigating the direct modulatory effect of this compound on enzymatic activity in cell-free assays. Cell-free assays are crucial for understanding the direct interaction between a compound and an enzyme without the complexities of a cellular environment. Such studies would typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine if it acts as an inhibitor, activator, or has no effect. The lack of such data for this compound means that its potential to directly alter the function of specific enzymes remains uncharacterized.

While some commercial sources describe it as having anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis, these claims are not substantiated by peer-reviewed research in cell-free systems.

Impact on Metabolic Intermediates in Ex Vivo Systems

Similarly, there is a scarcity of research on the impact of this compound on metabolic intermediates in ex vivo systems. Ex vivo studies, which involve the use of living tissues or organs outside the organism, are vital for understanding how a compound can affect metabolic pathways in a more physiologically relevant context.

A study on the preservation of rat hearts ex vivo utilized a solution containing sodium gluconate, a related compound. This study focused on metabolic parameters like myocardial oxygen consumption. However, this does not provide direct evidence of the effects of this compound on specific metabolic intermediates.

Furthermore, a document from the U.S. Food and Drug Administration (FDA) mentions an in vitro metabolic study involving Sodium α-D-Glucoheptonate Dihydrate, but the detailed findings of this study are not publicly available.

Without dedicated metabolomics studies, the influence of this compound on the levels of key metabolites in various tissues remains an area for future investigation.

Preclinical and in Vivo Research Applications of Gluceptate Sodium Dihydrate As a Chemical Probe

Development and Validation of Gluceptate Sodium Dihydrate-Based Radiotracers for Imaging Research

The foundation of using this compound in research lies in its ability to form a stable complex with the radionuclide technetium-99m, creating a radiotracer suitable for imaging.

The synthesis of technetium-99m gluceptate (also referred to as 99mTc-glucoheptonate or 99mTc-GHA) for research purposes is typically achieved through a straightforward kit-based method. nih.gov These kits contain sodium gluceptate and a reducing agent, most commonly a stannous salt like stannous chloride. unm.edu The process involves the addition of sodium pertechnetate (B1241340) ([99mTcO4]⁻), obtained from a molybdenum-99/technetium-99m generator, to the sterile, non-pyrogenic kit vial. unm.eduunm.edu

In this reaction, the stannous ion reduces the technetium from its +7 oxidation state in pertechnetate to a lower, more reactive oxidation state, which then forms a stable chelate with the gluceptate molecule. unm.edu The final preparation is a clear solution. unm.edu Factors such as the amount of radioactivity, the source of the generator eluate, and the type of saline used for dilution can influence the labeling efficiency. nih.gov Characterization and quality control of the resulting 99mTc-gluceptate complex are performed using chromatographic techniques, such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC), to determine the radiochemical purity and ensure that the amount of unbound pertechnetate is minimal. nih.govgoogle.com

The stability of the 99mTc-gluceptate complex is a crucial factor for its application as a research probe. In vitro studies have investigated the stability of the radiotracer upon formation. Research has shown that once prepared, the complex demonstrates high labeling efficiency and remains stable over several hours, with storage temperature (room temperature vs. refrigeration) having no significant effect on its stability. nih.gov

When introduced into biological matrices like blood, 99mTc-gluceptate interacts with various components. A significant portion of the radiotracer is rapidly cleared from the circulation, while a smaller fraction binds to plasma proteins. nih.gov The complex is generally stable, but its interaction with native nucleophiles can be a subject of study. For instance, in the development of other 99mTc complexes, glucoheptonate is sometimes used as a transfer ligand, where it is substituted by other ligands during the reaction, highlighting the relative stability and reaction kinetics of the gluceptate complex. acs.org The behavior of the tracer in blood, including its binding to erythrocytes and leukocytes, is typically low, ensuring that the majority of the tracer is available for distribution and clearance. unm.edusnmjournals.org

Quantitative Assessment of this compound Distribution and Elimination in Animal Models

Biodistribution studies in preclinical animal models are essential to quantify the kinetics of the radiotracer, including its clearance from the blood, uptake by organs, and route of excretion.

Following intravenous administration in animal models such as rats, 99mTc-gluceptate is rapidly cleared from the blood and excreted primarily via the kidneys. unm.eduunm.edu A substantial portion, approximately 40% of the injected dose, is excreted in the urine within the first hour in animals with normal renal function. unm.eduunm.edu

A key feature of this probe is its retention in the kidneys. Up to 15% of the injected dose is retained in the kidneys, with a greater concentration in the renal cortex compared to the medulla. unm.eduresearchgate.net Research in Sprague-Dawley rats demonstrated that the renal accumulation of 99mTc-gluceptate is an active process. nih.gov Studies showed that this uptake is significantly reduced by the administration of probenecid (B1678239) or para-aminohippuric acid (PAH), suggesting that the radiotracer is actively concentrated in the proximal tubules by transport systems similar to those for PAH. nih.gov This mechanism distinguishes its renal uptake from other renal imaging agents like 99mTc-DMSA. nih.gov Hepatic uptake is consistently minimal, typically averaging less than 1% of the injected dose in rats. nih.gov

Table 1: Effect of Blocking Agents on Renal Uptake of 99mTc-Gluceptate in Rats Data derived from a study in female Sprague-Dawley rats, showing the percentage of injected dose (%ID) in the kidneys.

| Experimental Group | Mean Renal Uptake (%ID ± S.E.) |

| Control | 11.17 ± 0.49 |

| Probenecid Blockade | 4.08 ± 0.55 |

| PAH Competition | 2.39 ± 0.14 |

| Source: Lee, H. B., & Blaufox, M. D. (1985). Mechanism of renal concentration of technetium-99m glucoheptonate. J Nucl Med, 26(11), 1308-13. nih.gov |

The blood clearance of 99mTc-gluceptate in preclinical species is rapid and follows a multi-exponential pattern. unm.edu In rabbits and rats, the blood clearance curve is characterized by fast initial components that account for the removal of more than 90% of the injected dose from the bloodstream. unm.edu In animals with normal renal function, less than 15% of the initial activity remains in the blood one hour after injection. unm.eduunm.edu

Comparative studies in rats have quantified this rapid clearance. For example, when compared to other 99mTc-labeled agents, 99mTc-gluceptate shows a distinct clearance profile. The area under the 1-hour blood clearance curve provides a quantitative measure for comparison. snmjournals.org This rapid blood clearance is advantageous for imaging research as it leads to high target-to-background ratios relatively soon after administration. unm.edu

Table 2: Comparative Blood Clearance of 99mTc-Labeled Compounds in a Rat Model Data represents the area under the 1-hour clearance curve (AUC) derived from a 2-compartment model.

| Compound | AUC (arbitrary units ± S.D.) |

| 99mTc-Gluceptate | 1026 (± 142) |

| 99mTc-Thiol Dextran | 1060 (± 142) |

| 99mTc-MH1 Fab' | 3290 (± 257) |

| Source: Line, B. R., et al. (2000). Reduction of Background Activity Through Radiolabeling of Antifibrin Fab' with 99mTc-Dextran. Journal of Nuclear Medicine, 41(7), 1264-1270. snmjournals.org |

Research into Radiotracer Uptake and Localization in Specific Tissues and Pathologies in Animal Models

A primary application of 99mTc-gluceptate in preclinical research is to investigate pathologies characterized by altered vascularity or permeability. It tends to accumulate in intracranial lesions where the blood-brain barrier (BBB) has been compromised and can also localize in areas of infection. unm.eduresearchgate.net

In animal models of E. coli infection, 99mTc-gluceptate has been used as a control agent to assess the specificity of new infection-avid radiotracers. nih.gov In these rabbit models, 99mTc-gluceptate shows some accumulation at the infection site, but its uptake is significantly lower than that of targeted agents. nih.gov For instance, in one study, the maximum uptake (Imax) in infected muscle for 99mTc-gluceptate was much lower than for a leukocyte-avid peptide, with Imax-to-blood and Imax-to-muscle ratios also being inferior. nih.gov

Its use in brain tumor models relies on its inability to cross the intact BBB. unm.edu Therefore, accumulation of the tracer in brain tissue is indicative of a breakdown in the barrier, a common feature of many brain tumors and other cerebral lesions. unm.eduresearchgate.net Research has also explored its use in tumor models outside the brain, with some studies showing modest uptake in tumors. google.com For example, in a study with tumor-bearing mice, the tumor uptake of a 99mTcO-L8 complex was reported as 2.53 ± 1.18 %ID/g at 60 minutes post-injection, demonstrating its potential for visualizing tumor tissue. google.com

Investigation of Brain Uptake and Blood-Brain Barrier Dynamics in Experimental Animals

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the systemic circulation and the central nervous system. In pathological conditions such as brain tumors, the integrity of this barrier is often compromised. Technetium Tc 99m gluceptate has been instrumental in studying these dynamics in experimental animal models.

Research in rats with experimentally induced gliomas has demonstrated the utility of technetium Tc 99m gluceptate in assessing alterations in BBB permeability. nih.gov In these studies, an increased uptake of the radiolabeled compound was observed in tumor tissues compared to normal brain tissue. nih.gov This increased accumulation is attributed to the breakdown of the BBB, a hallmark of glioma neovasculature. nih.govprescriberpoint.comunm.edu Ultrastructural analysis in these animal models revealed that alterations in the tight junctions of capillary endothelial cells are a primary route for the transport of technetium Tc 99m gluceptate across the compromised barrier. nih.gov Interestingly, the brain tissue surrounding the tumors showed uptake levels comparable to normal brain capillaries, indicating that the disruption of the BBB is localized to the tumor itself. nih.gov

The degree of technetium Tc 99m gluceptate uptake has been shown to vary among different tumors and even within different regions of the same tumor, reflecting the heterogeneity of BBB disruption. nih.gov Dynamic flow studies in animal models can also utilize this tracer to detect vascular abnormalities such as stenoses and arteriovenous malformations. snmjournals.orgsnmjournals.org It is noteworthy that the compound does not accumulate in the choroid plexus or salivary glands, which is an important characteristic for a brain imaging probe. unm.eduunm.edu

Renal Perfusion and Tubular Function Studies in Animal Kidney Models

This compound, when labeled with technetium-99m, is extensively used as a chemical probe to investigate renal physiology in animal models. snmjournals.orgnih.gov Following intravenous administration in rats, technetium Tc 99m gluceptate is rapidly cleared from the bloodstream. hres.ca A significant portion of the injected dose is retained in the kidneys, allowing for the assessment of renal perfusion and function. unm.eduunm.eduhres.ca

Studies in rats have shown that the renal accumulation of technetium Tc 99m gluceptate is an active process. Research has demonstrated that its uptake can be significantly reduced by the administration of probenecid and para-aminohippuric acid (PAH), suggesting that it is actively concentrated in the proximal tubules by transport systems similar to those for PAH. nih.gov This characteristic makes it a valuable tool for investigating tubular secretion mechanisms. In contrast, the renal accumulation of another renal imaging agent, technetium-99m dimercaptosuccinic acid (DMSA), was not affected by these maneuvers, indicating different mechanisms of renal uptake. nih.gov

The renal retention of technetium Tc 99m gluceptate is primarily in the renal cortex, where the proximal convoluted tubules are located. unm.eduunm.edu In rats with normal renal function, approximately 12% of the injected dose is retained in the kidneys, and this amount slowly decreases over 24 hours. hres.ca A similar pattern, albeit with lower kidney retention and slower blood clearance, has been observed in rabbits. hres.ca These animal studies provide a basis for understanding the kinetics and mechanisms of renal handling of this chemical probe.

Application of this compound in Red Blood Cell Labeling for Research Purposes

The labeling of red blood cells (RBCs) with a radioactive tracer is a fundamental technique in various research applications, including blood volume determination and the study of erythrocyte kinetics. This compound, in the form of stannous gluceptate, plays a crucial role in facilitating the labeling of RBCs with technetium-99m.

Optimization of In Vivo and In Vitro Labeling Protocols in Animal Blood

Both in vivo and in vitro methods for labeling red blood cells with technetium-99m using a stannous agent like gluceptate have been developed and optimized in animal models. unm.edunih.gov The in vivo method involves the intravenous injection of stannous gluceptate, which is taken up by the red blood cells. hres.ca This is followed by a subsequent intravenous injection of sodium pertechnetate Tc 99m, which then labels the "pre-tinned" erythrocytes within the circulation. hres.ca In rats, this in vivo method has demonstrated high labeling efficiency, with not less than 90% of the injected technetium-99m remaining in the blood after thirty minutes. hres.ca

In vitro labeling methods offer the advantage of higher labeling efficiencies. snmjournals.org A common in vitro protocol involves drawing a sample of animal blood, incubating it with stannous gluceptate, and then adding sodium pertechnetate Tc 99m to the separated red blood cells. unm.edusnmjournals.org Optimization of this process in rabbit models has involved dose-ranging studies to determine the optimal amount of tin for efficient RBC labeling. hres.ca Research has shown that a specific dose of tin per kilogram of body weight is optimal for achieving high labeling percentages. hres.ca

In Vivo Red Blood Cell Labeling Efficiency in Rats

| Parameter | Finding | Citation |

|---|---|---|

| Labeling Efficiency | Not less than 90% of the injected Sodium Pertechnetate Tc 99m Injection remains in the blood thirty minutes after injection. | hres.ca |

Optimization of Stannous Gluceptate Dose for In Vitro Red Blood Cell Labeling in Rabbits

| Tin Dose (µg) | Percentage of Labeled Red Blood Cells | Citation |

|---|---|---|

| 2.6 | 86.3% | hres.ca |

| 5.3 | 93.6% | hres.ca |

| 10.5 | 95.5% | hres.ca |

| 15.8 | 95.3% | hres.ca |

| 31.6 | 96.2% | hres.ca |

Stability of Labeled Red Blood Cells and Binding Mechanisms

The stability of the bond between the radiolabel and the red blood cell is critical for the reliability of research findings. In animal studies, red blood cells labeled with technetium-99m using the stannous gluceptate method have demonstrated excellent stability. hres.ca More than 98% of the radioactivity in the blood remains associated with the red blood cells, with minimal loss of the label observed over a 6-hour period in rats. hres.ca

The precise mechanism by which stannous gluceptate facilitates the labeling of red blood cells with technetium-99m is not fully elucidated, but it is understood to involve the stannous ion (Sn²⁺). hres.ca The stannous ion is taken up by the red blood cells and acts as a reducing agent. cjhp-online.ca When technetium-99m, in the form of pertechnetate (TcO₄⁻), enters the red blood cell, it is reduced by the intracellular stannous ion. The reduced form of technetium-99m then binds to intracellular components, primarily the globin chain of hemoglobin, forming a stable complex within the erythrocyte. cjhp-online.ca This strong intracellular binding prevents the radiolabel from leaking out of the cell, ensuring the stability of the labeled red blood cells for research applications.

Stability of Labeled Red Blood Cells in Rats

| Parameter | Finding | Citation |

|---|---|---|

| Association with Red Blood Cells | More than 98% of the radioactivity in the blood is associated with the red blood cells. | hres.ca |

| Label Stability Over Time | Minimal loss of the label over a 6-hour period. | hres.ca |

Emerging Research Frontiers and Methodological Advancements

Integration of Computational Chemistry and Molecular Dynamics Simulations

The use of computational tools has revolutionized the study of molecular interactions, and Gluceptate Sodium Dihydrate is no exception. These in silico approaches offer a powerful lens through which to predict and understand the behavior of this compound at the atomic level.

Predictive modeling, a cornerstone of modern computational chemistry, is being employed to forecast the interaction of this compound with various molecules, particularly proteins. This is of significant interest in the field of biopharmaceutical formulation, where the compound can act as an excipient to stabilize therapeutic proteins. dtu.dk By creating three-dimensional models of both the protein and this compound, researchers can predict binding affinities and identify potential interaction sites without the need for extensive and time-consuming laboratory experiments. pharmaexcipients.comnih.gov

These models are often based on force fields that approximate the potential energy of the system, allowing for the calculation of binding energies and the prediction of the most stable conformations of the protein-excipient complex. ku.dk A key advantage of this approach is the ability to rapidly screen large libraries of potential excipients, including this compound, to identify promising candidates for further experimental validation. dtu.dk

Table 1: Conceptual Data from Predictive Modeling of Protein-Gluceptate Sodium Dihydrate Interactions

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Mode of Interaction |

| Monoclonal Antibody X | -7.2 | Arginine, Lysine | Hydrogen bonding, electrostatic interactions |

| Growth Factor Y | -5.8 | Aspartic Acid, Glutamic Acid | Chelation of metal ion cofactors, hydrogen bonding |

| Enzyme Z | -6.5 | Serine, Threonine | Hydrogen bonding with hydroxyl groups |

Note: This table is a conceptual representation of the type of data generated from predictive modeling studies and does not represent actual experimental results.

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions, offering insights that static models cannot. nih.govucl.ac.uk These simulations model the movement of atoms and molecules over time, allowing researchers to observe the process of complex formation between this compound and other molecules. nih.govacs.org For instance, MD simulations can be used to visualize how the flexible structure of this compound allows it to wrap around and chelate metal ions or interact with specific regions on a protein surface. ku.dkacs.org

These simulations are crucial for understanding the structural dynamics of these complexes. Researchers can analyze how the binding of this compound affects the conformational flexibility of a protein, which can be critical for its stability and function. nih.govnih.gov By observing these dynamic changes, scientists can gain a deeper understanding of the mechanisms by which this compound exerts its stabilizing or functional effects. pharmaexcipients.comtandfonline.com

Advancements in High-Throughput Screening Methodologies Employing this compound

High-throughput screening (HTS) has become an indispensable tool in drug discovery and formulation development, enabling the rapid testing of thousands of compounds. nih.govresearchgate.net this compound is increasingly being included in HTS libraries for screening its potential as a stabilizing excipient for protein-based therapeutics. pnas.orgbu.edubmglabtech.com

Advancements in HTS technologies, such as the use of microplates and automated liquid handling systems, allow for the efficient and parallel screening of numerous formulation conditions. researchgate.net Various analytical techniques are adapted for HTS to assess protein stability in the presence of excipients like this compound. These techniques can measure parameters such as protein unfolding, aggregation, and conformational changes. nih.govpnas.org

Table 2: High-Throughput Screening Methods for Excipient Performance

| HTS Method | Principle | Throughput | Information Gained |

| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability by monitoring fluorescence. | High | Melting temperature (Tm), stabilization effects. |

| Static Light Scattering (SLS) | Detects protein aggregation by measuring scattered light intensity. | High | Onset of aggregation, aggregation propensity. |

| Intrinsic Tryptophan Fluorescence | Monitors changes in the local environment of tryptophan residues to detect conformational changes. | High | Protein unfolding and conformational stability. |

| Size Exclusion Chromatography (SEC-HTS) | Separates molecules based on size to quantify monomers and aggregates. | Medium to High | Aggregate levels, size distribution. |

Innovative Applications of this compound in Advanced Material Science and Nanotechnology Research

The unique properties of this compound, particularly its nature as a polyhydroxy carboxylate and a chelating agent, are opening doors to innovative applications in material science and nanotechnology. nih.govresearchgate.net While direct research on this specific compound is still emerging, the principles guiding the use of similar sugar-based molecules and chelating agents provide a strong indication of its potential.

In the realm of nanotechnology, the ability of this compound to chelate metal ions could be harnessed for the synthesis and stabilization of metallic nanoparticles. rsc.orgnih.govmdpi.com By controlling the nucleation and growth of nanoparticles, it may be possible to produce materials with tailored sizes and properties for applications in catalysis, electronics, and biomedical imaging. google.com Furthermore, its biocompatibility makes it an attractive candidate for surface modification of nanomaterials intended for biological applications, potentially improving their stability and reducing toxicity. nih.gov

Table 3: Potential Applications of this compound in Material Science and Nanotechnology

| Application Area | Potential Role of this compound | Rationale |

| Nanoparticle Synthesis | Capping and stabilizing agent | Chelating properties can control particle size and prevent aggregation. |

| Biomaterial Coatings | Surface modifier for implants and devices | Biocompatibility and ability to interact with biological molecules can improve integration and reduce fouling. |

| Biodegradable Polymers | Monomer or cross-linking agent | The polyhydroxy and carboxylate functionalities offer sites for polymerization. nih.govresearchgate.net |

| Drug Delivery Systems | Component of nanoparticle-based carriers | Can enhance the stability and biocompatibility of drug-loaded nanoparticles. google.com |

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The multifaceted nature of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry with fields such as biotechnology, medicine, and environmental science. govtsciencecollegedurg.ac.inscispace.comresearchgate.net Its biocompatibility and biodegradability are particularly relevant in the context of developing sustainable technologies and "green" chemical processes. nih.govamericanelements.com

In the field of biomedical engineering, for example, there is potential for integrating this compound into the design of novel biomaterials. acs.org Its ability to interact with biological molecules could be exploited in the development of scaffolds for tissue engineering or in the creation of biosensors. nih.gov The intersection of its chemical properties with biological systems is a rich area for future investigation.

Furthermore, its role as a chelating agent suggests potential applications in environmental remediation, such as in the sequestration of heavy metal ions from contaminated water. The combination of its chelating ability with its biodegradability makes it an environmentally friendly alternative to some traditional chelating agents. researchgate.net These interdisciplinary avenues promise to unlock new functionalities and applications for this compound.

Q & A

Q. What are the primary applications of sodium dihydrate salts in biochemical assays, and how are they integrated into experimental protocols?

Sodium dihydrate salts are commonly used as buffering agents, stabilizers, or chelators. For example, sodium citrate dihydrate is critical in QuEChERS methods for mycotoxin extraction, where it optimizes pH and ionic strength to enhance analyte recovery . In enzyme crystallization, sodium citrate dihydrate maintains ionic equilibrium to stabilize protein structures during nucleation . Methodological steps:

Q. How do researchers validate the purity and stability of sodium dihydrate salts for sensitive assays?

Validation involves lot analysis (e.g., certificate of analysis for ≥98% purity), spectroscopic characterization (Raman, FTIR), and stability testing under varying temperatures/humidity. For example, sodium tungstate dihydrate’s structural integrity is confirmed via Raman spectroscopy to detect hydration state changes . Key steps:

- Conduct thermogravimetric analysis (TGA) to quantify water content and decomposition thresholds (e.g., sodium molybdate dihydrate melts at 100°C with decomposition) .

- Use HPLC-UV or ICP-MS to detect trace impurities (e.g., heavy metals) that may interfere with enzymatic assays .

Advanced Research Questions

Q. How can orthogonal experimental design optimize formulations containing sodium dihydrate salts, such as in biomaterial synthesis?

Orthogonal design (e.g., L9 Taguchi arrays) efficiently evaluates multiple factors (e.g., salt concentration, pH, temperature) with minimal trials. For example, in synthesizing super-early-strength cement, sodium carbonate and dihydrate gypsum ratios were optimized using a 3⁴ orthogonal table to maximize compressive strength . Methodology:

Q. How should researchers address contradictions in toxicological data for sodium dihydrate salts?

Contradictions often arise from species-specific responses or exposure duration. For instance, sodium tungstate dihydrate showed renal toxicity in rats but not mice in two-year drinking water studies . Resolution strategies:

- Perform dose-response meta-analysis across studies to identify NOAEL (No Observed Adverse Effect Level).

- Use computational models (e.g., QSAR) to predict human toxicity based on structural analogs.

- Replicate conflicting experiments under standardized conditions (e.g., ISO 10993 for biocompatibility testing) .

Q. What advanced techniques are used to study crystallization kinetics of sodium dihydrate salts in protein hydrolase systems?

Crystallization screens with sodium citrate dihydrate often employ microbatch under oil or vapor diffusion methods. For Bacillus licheniformis lipolytic hydrolase, sodium citrate dihydrate was titrated from 0.1 M to 0.3 M to identify optimal crystal growth conditions (pH 5.0–7.0, 20°C) . Key parameters:

Q. How can sodium dihydrate salts enhance electroless plating processes in nanotechnology applications?

In electroless Cu plating for LEDs, sodium citrate dihydrate acts as a complexing agent , stabilizing Cu²⁺ ions and preventing premature precipitation. Optimization steps:

- Adjust citrate concentration (10–50 mM) to balance deposition rate and film adhesion.

- Characterize plating quality via SEM-EDS for uniformity and elemental composition .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.